molecular formula C9H11N5O B1473979 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1708037-48-2

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1473979
CAS No.: 1708037-48-2
M. Wt: 205.22 g/mol
InChI Key: XCCHATXAYSOCBR-UHFFFAOYSA-N
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Description

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c10-9-5-7(13-14(9)3-4-15)8-6-11-1-2-12-8/h1-2,5-6,15H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCHATXAYSOCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 5-amino-3-pyrazin-2-yl-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyrazine derivatives. The process includes nitration, reduction, and subsequent cyclization reactions to form the desired pyrazole-pyrazine scaffold.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole-pyrazine compounds .

Scientific Research Applications

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, thereby disrupting key biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific combination of pyrazole and pyrazine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new drugs and materials with tailored properties .

Biological Activity

Overview

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound characterized by the presence of both pyrazole and pyrazine rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound is primarily investigated for its potential as an enzyme inhibitor and its roles in various biochemical pathways, particularly in cancer treatment and antimicrobial applications.

The synthesis of this compound typically involves the reaction of 5-amino-3-pyrazin-2-yl-pyrazole with ethylene oxide under controlled conditions, often using solvents such as ethanol or methanol. The compound exhibits several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The mechanism of action for this compound includes:

  • Enzyme Inhibition : It has been demonstrated to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of pyrazole have been reported to exhibit significant anticancer activity by targeting various cellular pathways involved in tumor growth and proliferation .

Antimicrobial Properties

In vitro studies have highlighted the antimicrobial potential of this compound. It has been tested against various pathogens, showing effective minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound TypeBiological ActivityNotes
5-Amino-pyrazolesAnticancer, Anti-inflammatorySimilar core structure; diverse activities
Pyrazolo[3,4-d]pyrimidineAnticancerKnown for potent anticancer properties
PyrazoloquinolinesAntimicrobialExplored for pharmacological activities

Study on Antimicrobial Activity

A study focused on a series of thiazolones and thiophenes bearing pyrazole derivatives demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens. The study emphasized the importance of the structural features in enhancing the biological activity .

Study on Anticancer Properties

Research investigating the effects of pyrazole derivatives on cancer cell lines found that specific modifications to the pyrazole structure could enhance their efficacy as CDK inhibitors, leading to improved therapeutic outcomes in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
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2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

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